(1R,4r)-4-((R)-1-aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride
Overview
Description
“(1R,4r)-4-(®-1-aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride” is also known as Y-27632 dihydrochloride . It is a selective Rho kinase inhibitor . The compound is soluble in water .
Molecular Structure Analysis
The molecular formula of the compound is C14H23Cl2N3O . The InChI key is IDDDVXIUIXWAGJ-JXIQBYSYSA-N. The SMILES representation is CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl.Physical And Chemical Properties Analysis
The compound is a white to off-white solid powder. It has a molecular weight of 320.3 g/mol. The compound is soluble in water .Scientific Research Applications
Stem Cell Research
Y-27632 dihydrochloride is widely used in the field of stem cell research for maintenance and differentiation . It is known to increase the survival rate of human embryonic stem cells undergoing cryopreservation .
Organoid Culture
This compound has been used as a medium supplement in pancreatic ductal adenocarcinoma organoid culture . It is also commonly used as a 3D growth matrix component .
Inhibition of Rho Kinase
Y-27632 dihydrochloride is a selective inhibitor of Rho kinase . It has been used in the inhibition of Ras homolog gene family (Rho) kinase in mouse embryonic stem cells .
Inhibition of Rho-associated Protein Kinase (ROCK)
This compound has been used in the inhibition of Rho-associated protein kinase (ROCK) in human embryonic stem cells and human induced pluripotent stem cells (iPSCs) .
Brain Organoid Differentiation
Y-27632 dihydrochloride is a component of brain organoid differentiation media . It enables human embryonic stem cells to survive and differentiate into cortical and basal telencephalic progenitors .
Cardiology
Y-27632 dihydrochloride has cardioprotective effects . It acts as a potent inhibitor of agonist-induced Ca 2+ sensitization of myosin phosphorylation and smooth muscle contractions .
Nephrology
This compound significantly reduces the increase of inflammatory cytokines after reperfusion, preventing the development of acute renal failure .
Mechanism of Action
Target of Action
Y-27632 dihydrochloride, also known as (1R,4r)-4-(®-1-aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride, is a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK) . It targets both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM) by competing with ATP for binding to the catalytic site .
Mode of Action
Y-27632 dihydrochloride binds to the catalytic site of ROCK, preventing the binding of the Ras-related GTPase Rho A . This interaction inhibits the activity of ROCK1 and ROCK2, which are involved in actin cytoskeleton reorganization, cell adhesion, and cell migration .
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 by Y-27632 dihydrochloride affects the RHO/ROCK pathway . This pathway plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis . By inhibiting ROCK1 and ROCK2, Y-27632 dihydrochloride disrupts these processes, leading to changes in cell behavior .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
Y-27632 dihydrochloride has been shown to inhibit agonist-induced Ca2+ sensitization of myosin phosphorylation and smooth muscle contractions . It also blocks cell spreading and suppresses RhoA-induced formation of stress fibers in hepatic stellate cells . In addition, Y-27632 dihydrochloride has been found to enhance the survival of human embryonic stem cells when they are dissociated into single cells by preventing dissociation-induced apoptosis .
properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDDVXIUIXWAGJ-DDSAHXNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042635 | |
Record name | Y 27632 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Y-27632 dihydrochloride | |
CAS RN |
129830-38-2 | |
Record name | Y 27632 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129830382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y 27632 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1- carboxamide;hydrate;dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Y-27632 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9828II7F3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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